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molecular formula C12H20F2Si2 B3290774 (2,3-Difluoro-1,4-phenylene)bis(trimethylsilane) CAS No. 867366-94-7

(2,3-Difluoro-1,4-phenylene)bis(trimethylsilane)

Cat. No. B3290774
M. Wt: 258.45 g/mol
InChI Key: BTVOLYQNMQOBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07666891B2

Procedure details

step 1—To a solution of di-iso-propylamine (150 mL, 108.3 g, 1.07 mol) in THF (500 mL) cooled to −78° C. and maintained under a N2 atmosphere was added over 1 15 min period, n-BuLi (100 mL, 1.00 mol, 10M in hexanes). The resulting mixture was stirred for 30 min at −78° C. A mixture of 23a (45 mL, 52.110 g, 0.457 mol) and chlorotrimethylsilane (130.0 mL, 111.28 g, 1.024 mol) was added at a rate which maintained the internal reaction temperature below −50° C. The solution was stirred at −78° C. for 1 h. The reaction was quenched at −78° C. by addition of 1M H2SO4, diluted with MTBE and the mixture was saturated with solid NaCl. The phases were separated and the aqueous phase was extracted with MTBE (300 mL). The combined organic extracts were dried (MgSO4), filtered and the solvents evaporated to afford 118 g (100%) of 23b as a white solid.
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
reactant
Reaction Step Three
Name
Yield
100%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[F:20].Cl[Si:22]([CH3:25])([CH3:24])[CH3:23]>C1COCC1>[F:13][C:14]1[C:15]([F:20])=[C:16]([Si:22]([CH3:25])([CH3:24])[CH3:23])[CH:17]=[CH:18][C:19]=1[Si:22]([CH3:25])([CH3:24])[CH3:23]

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
45 mL
Type
reactant
Smiles
FC1=C(C=CC=C1)F
Name
Quantity
130 mL
Type
reactant
Smiles
Cl[Si](C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 30 min at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained under a N2 atmosphere
ADDITION
Type
ADDITION
Details
was added at a rate which
TEMPERATURE
Type
TEMPERATURE
Details
maintained the internal reaction temperature below −50° C
STIRRING
Type
STIRRING
Details
The solution was stirred at −78° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched at −78° C. by addition of 1M H2SO4
ADDITION
Type
ADDITION
Details
diluted with MTBE
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with MTBE (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C=CC(=C1F)[Si](C)(C)C)[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 118 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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